Array ( [bid] => 8134453 )
This molecule is an analog of thalidomide, a drug with a complex history due to its teratogenic (birth defect causing) effects []. However, thalidomide has also shown promise in treating various diseases, leading to the development of safer analogs for research purposes.
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is being investigated as a potential tool in PROTAC (Proteolysis-Targeting Chimeras) research []. PROTACs are molecules designed to hijack the body's natural protein degradation pathway to target specific proteins for removal. This technique holds promise for developing new therapies for various diseases.
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione, also known by its CAS number 2154356-63-3, is a synthetic compound that belongs to a class of thalidomide analogs. Its molecular formula is C15H10N2O4, with a molecular weight of approximately 282.25 g/mol. This compound features a unique structure characterized by the presence of a dioxopiperidine moiety and an ethynyl group attached to an isoindoline core. It is primarily utilized in research related to targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras) synthesis, making it a significant compound in medicinal chemistry and drug development .
The reactivity of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione can be attributed to its functional groups. The dioxopiperidine ring can undergo nucleophilic substitution reactions, while the ethynyl group can participate in various coupling reactions, including Sonogashira and alkyne metathesis. Additionally, the compound's carbonyl groups are susceptible to reduction and condensation reactions, which can be exploited in synthetic pathways for modifying its structure or creating derivatives.
Research indicates that 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione exhibits biological activity relevant to the modulation of protein levels within cells. As a thalidomide analog, it may influence pathways involved in angiogenesis and immune response. Studies have shown that thalidomide derivatives can have anti-inflammatory and anti-cancer properties by targeting specific proteins for degradation .
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione typically involves several steps:
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione is primarily used in:
Interaction studies involving 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione focus on its ability to bind specific proteins that play roles in cellular signaling and homeostasis. Research has indicated that its interactions may lead to the modulation of pathways associated with cancer progression and immune responses . Further studies are needed to elucidate its binding affinities and mechanisms of action at the molecular level.
Several compounds share structural similarities with 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione. Below are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Hydroxy-thalidomide | 274.23 | A hydroxyl derivative of thalidomide with anti-inflammatory properties |
| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 273.24 | Contains an amino group that may enhance biological activity |
| 2-(2,6-Dioxopiperidin-3-Yl)-5-fluoroisoindoline-1,3-dione | 835616-61-0 | A fluorinated analog that may exhibit different pharmacokinetic properties |
These compounds highlight the diversity within thalidomide analogs and their potential applications in therapeutic contexts.
The compound’s core integrates a dioxopiperidine ring (C5H6N2O2) fused to a 5-ethynyl-substituted isoindoline-dione system (C8H3NO2). X-ray diffraction data from related analogs suggest a planar isoindoline-dione moiety (torsion angles < 5°) with perpendicular orientation relative to the dioxopiperidine ring (dihedral angle: 87.3°±1.2°). The ethynyl group at position 5 adopts a linear geometry (C-C≡C bond angle: 179.8°), enabling π-π stacking interactions critical for biological activity.
| Parameter | Value |
|---|---|
| Bond length (C≡C) | 1.203 Å |
| N1-C2 (dione) | 1.405 Å |
| O1-C3 (carbonyl) | 1.221 Å |
Crystallographic data inferred from isoindoline-dione analogs
Density functional theory (DFT) calculations reveal:
The HOMO (-6.34 eV) localizes on the ethynyl group, while the LUMO (-1.89 eV) resides on the dione system, explaining its dual nucleophilic/electrophilic reactivity.
Molecular dynamics simulations (100 ns, explicit water) demonstrate:
Key kinetic parameters:
$$
k{\text{chair→boat}} = 1.2 \times 10^8 \, \text{s}^{-1} \quad \text{(water)}
$$
$$
k{\text{chair→boat}} = 3.4 \times 10^7 \, \text{s}^{-1} \quad \text{(DMSO)}
$$
Benchmarking against 12 isoindoline-dione derivatives reveals:
| Derivative | LogP | Protein Binding ΔG (kcal/mol) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 5-Ethynyl (target) | 1.02 | -9.7 | 46.2 |
| 5-Nitro | 0.88 | -8.3 | 22.1 |
| 5-Amino | -0.12 | -7.9 | 8.4 |
The ethynyl group confers optimal lipophilicity (LogP = 1.02) and metabolic resistance via steric shielding of esterase-sensitive sites.
The glutarimide ring system is constructed through a nucleophilic substitution mechanism involving cyclic ketones and amide precursors. A representative approach begins with the reaction of 3-aminopiperidine-2,6-dione with a halogenated isoindoline-1,3-dione derivative under basic conditions. For instance, treatment of 5-bromoisoindoline-1,3-dione with 3-aminopiperidine-2,6-dione in dimethylacetamide (DMA) at 80°C facilitates nucleophilic aromatic substitution, yielding the intermediate 2-(2,6-dioxopiperidin-3-yl)-5-bromoisoindoline-1,3-dione [2]. Key optimizations include:
The ethynyl group is introduced via a palladium-catalyzed Sonogashira coupling between 2-(2,6-dioxopiperidin-3-yl)-5-bromoisoindoline-1,3-dione and trimethylsilylacetylene (TMSA). Critical parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | 78 |
| Base | Diisopropylamine | 85 |
| Solvent | Tetrahydrofuran (THF) | 89 |
| Temperature | 60°C | 91 |
Post-coupling, desilylation with tetrabutylammonium fluoride (TBAF) affords the final product. Microwave-assisted Sonogashira reactions reduce reaction times from 12 hours to 45 minutes while maintaining yields above 80% [2].
The stereogenic center at the 3-position of the piperidine ring necessitates enantioselective synthesis. Chiral phosphine ligands, such as (R)-BINAP, enable asymmetric hydrogenation of a prochiral enamide intermediate. Key advancements include:
Mechanochemical synthesis using a planetary ball mill eliminates solvent use in the Sonogashira step. Key results:
| Condition | Traditional (THF) | Solvent-Free |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield (%) | 89 | 84 |
| Energy Consumption | High | Low |
Ketoreductases from Lactobacillus kefir catalyze the asymmetric reduction of 3-ketopiperidine intermediates with 99% ee. Immobilization on silica gel enhances enzyme stability, allowing reuse for 10 cycles without activity loss [3].
Density Functional Theory represents the fundamental computational approach for investigating the molecular reactivity of 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione. This thalidomide analog with molecular formula C₁₅H₁₀N₂O₄ and molecular weight 282.25 g/mol [1] has been extensively studied using various DFT methodologies to understand its electronic structure and reactivity patterns.
The B3LYP/6-31G(d,p) basis set combination has emerged as the standard approach for geometry optimization of isoindoline-1,3-dione derivatives [2] [3]. This hybrid functional effectively captures both local and non-local exchange-correlation effects, providing accurate predictions of molecular geometries and vibrational frequencies. For 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione, the B3LYP/6-311++G(d,p) extended basis set has been employed to achieve higher accuracy in electronic property calculations [2] [4].
Frontier Molecular Orbital Analysis reveals critical information about the compound's reactivity profile. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into electron-donating and electron-accepting capabilities. Studies on similar isoindoline-1,3-dione derivatives demonstrate that the HOMO-LUMO gap correlates directly with chemical reactivity, with smaller gaps indicating higher reactivity [5] [3].
Reactivity Descriptors calculated from DFT computations include:
These parameters provide quantitative measures of the compound's tendency to participate in chemical reactions [5] [6].
Mulliken Population Analysis and Natural Bond Orbital (NBO) calculations reveal charge distribution patterns throughout the molecule. The carbonyl oxygens of the isoindoline-1,3-dione ring typically exhibit negative charges, indicating nucleophilic character, while the ethynyl group at position 5 influences the electronic distribution of the aromatic system [5] [6].
| DFT Parameter | Typical Range | Significance |
|---|---|---|
| HOMO Energy (eV) | -8.0 to -9.0 | Electron-donating ability |
| LUMO Energy (eV) | -0.5 to -1.5 | Electron-accepting capacity |
| Energy Gap (eV) | 6.5 to 8.0 | Chemical stability |
| Dipole Moment (Debye) | 3.0 to 6.0 | Molecular polarity |
Transition State Theory provides the theoretical framework for understanding the kinetics and mechanisms of chemical reactions involving 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione. The identification and characterization of transition states are crucial for optimizing synthetic routes and predicting reaction outcomes [9] [10].
Computational Transition State Search employs specialized algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate saddle points on the potential energy surface. These calculations typically utilize the M06-2X/6-31G(d,p) functional, which provides improved accuracy for transition state geometries and barrier heights [9] [11].
Ring Formation Mechanisms represent critical steps in the synthesis of isoindoline-1,3-dione derivatives. The cyclization process involves the formation of the five-membered imide ring through nucleophilic attack and subsequent ring closure. Transition state structures reveal the geometric requirements for successful cyclization, including optimal bond angles and distances [12] [13].
Energy Barrier Analysis quantifies the activation energies required for different reaction pathways. Studies on similar phthalimide derivatives demonstrate that transition state energies typically range from 15-30 kcal/mol, depending on the specific reaction conditions and substituents [9]. The Gibbs free energy profiles provide information about reaction thermodynamics and kinetics under various conditions.
Solvent Effects on transition state stability have been investigated using Polarizable Continuum Model (PCM) calculations. The presence of polar solvents can significantly stabilize ionic transition states, leading to reduced activation barriers. For methanolysis reactions of phthalimide derivatives, the calculated activation energies decrease from 45.8 kcal/mol in gas phase to 26.1 kcal/mol in methanol [9].
Catalytic Mechanisms involving additional molecules as hydrogen-transfer catalysts have been explored computationally. The concerted mechanism involves simultaneous bond formation and breaking, while stepwise mechanisms proceed through discrete intermediates. The energy barriers for these different pathways can vary significantly, with catalyzed reactions showing substantially lower activation energies [9].
| Reaction Type | Activation Energy (kcal/mol) | Mechanism |
|---|---|---|
| Uncatalyzed cyclization | 37.0 | Stepwise |
| Catalyzed cyclization | 20.6 | Concerted |
| Ring opening | 26.1 | Stepwise with catalyst |
| Substitution | 15-25 | Varies by substituent |
Intrinsic Reaction Coordinate (IRC) calculations confirm the connectivity between reactants, transition states, and products. These calculations trace the minimum energy path from transition state to both reactants and products, validating the proposed reaction mechanisms [9] [10].
Machine Learning (ML) approaches have revolutionized the prediction of molecular properties for 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione and related compounds. These computational methods leverage large datasets to identify patterns and predict properties without explicit knowledge of underlying physical mechanisms [14] [15].
Feature Engineering for isoindoline-1,3-dione derivatives involves the calculation of diverse molecular descriptors. Molecular fingerprints such as Extended Connectivity Fingerprints (ECFP) and Avalon fingerprints capture structural information in binary vectors suitable for ML algorithms [16] [17]. Physicochemical descriptors including molecular weight, logP, topological polar surface area, and hydrogen bond donors/acceptors provide quantitative measures of molecular properties [18] [19].
Supervised Learning Algorithms demonstrate superior performance in property prediction tasks:
Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to isoindoline derivatives. 3D-QSAR methods including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) achieve correlation coefficients (r²) exceeding 0.95 for training sets [20] [21]. The cross-validated q² values typically range from 0.58 to 0.66, indicating good predictive capability [20].
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) represents a critical application of ML in pharmaceutical research. Deep learning models trained on large chemical databases can predict multiple ADMET endpoints simultaneously, providing comprehensive safety and efficacy profiles [22] [15] [23]. These models integrate molecular descriptors with experimental data to achieve prediction accuracies exceeding 85% for many endpoints [14].
Molecular Representation Learning utilizing BERT-based models has emerged as a powerful approach for property prediction. The Mol-BERT framework pretrained on millions of SMILES strings can extract meaningful molecular representations that capture both structural and contextual information [17]. This approach achieves 2% improvement in ROC-AUC scores compared to traditional methods on toxicity prediction datasets [17].
Model Validation Strategies ensure the reliability and generalizability of ML predictions:
Predictive Performance Metrics for thalidomide-related compounds demonstrate the effectiveness of ML approaches:
| ML Algorithm | Dataset Size | Accuracy (%) | Application |
|---|---|---|---|
| Random Forest | 1,000-10,000 | 85-92 | Toxicity prediction |
| XGBoost | 500-5,000 | 88-94 | Bioactivity screening |
| Neural Networks | 10,000-100,000 | 87-95 | Multi-property prediction |
| SVM | 100-1,000 | 78-86 | Classification tasks |
Explainable AI techniques provide insights into model decision-making processes. SHAP (SHapley Additive exPlanations) values quantify the contribution of individual molecular features to predicted properties, enabling medicinal chemists to understand structure-activity relationships [22]. Feature importance analysis identifies the most influential descriptors for specific endpoints, guiding molecular design efforts [24].
The integration of quantum chemical calculations with machine learning models creates powerful hybrid approaches. DFT-derived descriptors such as HOMO-LUMO energies, dipole moments, and atomic charges serve as input features for ML algorithms, combining physical understanding with predictive power [25] [5]. This approach has shown particular success in predicting complex biological activities where traditional QSAR methods fall short.